2-Tert-butoxybenzaldehyde
Overview
Description
2-Tert-butoxybenzaldehyde is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid that is used as an intermediate in the synthesis of various specialty chemicals. The compound is characterized by the presence of a tert-butoxy group attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tert-butoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with isobutene in the presence of an acid catalyst such as boron trifluoride. This method, however, often results in low yields due to the use of boron trifluoride .
Another method involves the use of a Grignard reagent. For example, the reaction of a Grignard reagent derived from bromotoluene with orthogiacetic acid ester, followed by hydrolysis, can yield this compound . This method is more efficient and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of 2-tert-butoxytoluene. This process can be catalyzed by bromide ions in combination with cobalt(II) acetate or cerium(III) acetate in the presence of hydrogen peroxide and glacial acetic acid . This method is preferred for its higher yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Tert-butoxybenzoic acid.
Reduction: 2-Tert-butoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
2-Tert-butoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and specialty chemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tert-butoxybenzaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The tert-butoxy group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions. These properties make this compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylbenzaldehyde: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
4-Tert-butoxybenzaldehyde: Similar structure but with the tert-butoxy group in the para position.
Uniqueness
2-Tert-butoxybenzaldehyde is unique due to the position of the tert-butoxy group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various specialty chemicals and pharmaceuticals.
Biological Activity
2-Tert-butoxybenzaldehyde (CAS Number: 35129-22-7) is an aromatic aldehyde characterized by the presence of a tert-butoxy group attached to the benzene ring. This unique structure influences its chemical behavior and biological activity, making it a compound of interest in various fields, including medicinal chemistry and polymer research.
- Molecular Formula : C₁₁H₁₄O₂
- Molecular Weight : 178.23 g/mol
- Appearance : Colorless to light yellow liquid with an aromatic odor.
Antioxidant Properties
Recent studies have highlighted the antioxidative properties of this compound, particularly through its application in synthesizing a heterogeneous antioxidant known as PS-2,6-DTBP. This compound has demonstrated significant scavenging activity against reactive oxygen species (ROS), including superoxide and DPPH radicals, indicating its potential in preventing oxidative stress-related damage in biological systems.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. For instance, it has shown competitive inhibition of mushroom tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in cosmetic formulations aimed at skin whitening or pigmentation control, as it may effectively reduce melanin synthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be better understood through its structure-activity relationships (SAR). The bulky tert-butyl group significantly affects the compound's reactivity and interaction with biological targets. Comparative studies with structurally similar compounds reveal that variations in substituents can lead to different biological outcomes:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
4-Tert-butoxybenzaldehyde | C₁₁H₁₄O₂ | Positioned para to the tert-butyl group; different steric effects. |
2-Butoxybenzaldehyde | C₉H₁₂O | Lacks the bulky tert-butyl group; more reactive due to less steric hindrance. |
p-Methoxybenzaldehyde | C₉H₁₀O₂ | Contains a methoxy group instead of tert-butyl; different electronic properties. |
Case Studies and Research Findings
- Antioxidative Activity : A study evaluating PS-2,6-DTBP synthesized from this compound demonstrated a significant reduction in lipid peroxidation levels in cellular models, suggesting its protective role against oxidative stress.
- Enzyme Inhibition Studies : Research indicated that this compound inhibited mushroom tyrosinase with a kinetic constant reflecting its competitive inhibition mechanism. The inhibition was quantified using Michaelis-Menten kinetics, providing insights into its potential use in therapeutic applications targeting hyperpigmentation disorders .
- Predictive Toxicology : In silico studies employing quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicological profiles of similar benzaldehyde derivatives, including this compound. These models aid in understanding the compound's potential hazards and biological interactions .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGSWLQWNWNACQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566039 | |
Record name | 2-tert-Butoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35129-22-7 | |
Record name | 2-tert-Butoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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